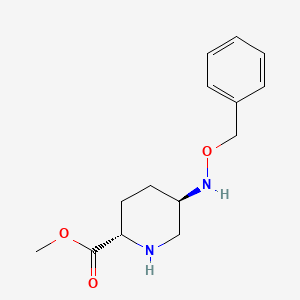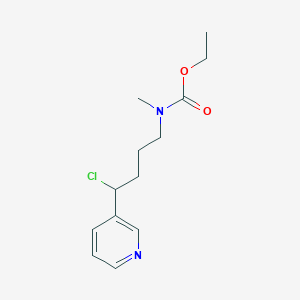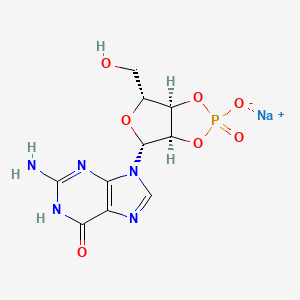
(R,R)-Cilastatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,R)-Cilastatin is a chiral compound used primarily as a pharmaceutical agent. It is known for its role in inhibiting the enzyme dehydropeptidase-I, which is found in the kidneys. This inhibition prevents the degradation of certain antibiotics, thereby enhancing their efficacy. The compound is particularly significant in combination therapies with antibiotics like imipenem, where it helps to maintain the antibiotic’s activity by preventing its renal metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R,R)-Cilastatin involves several steps, starting from commercially available starting materials. The key steps include:
Chiral Resolution: The separation of the desired enantiomer from a racemic mixture.
Chemical Synthesis: The construction of the cilastatin molecule through a series of chemical reactions, including esterification, amidation, and hydrogenation.
Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:
High-Performance Liquid Chromatography (HPLC): Used for the chiral resolution step to ensure high purity of the desired enantiomer.
Catalytic Hydrogenation: Employed to achieve the reduction steps efficiently.
Automated Synthesis: Utilization of automated reactors to streamline the synthesis process and ensure consistency in production.
Chemical Reactions Analysis
Types of Reactions: (R,R)-Cilastatin undergoes various chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions are used in its synthesis, particularly in the hydrogenation steps.
Substitution: The compound can undergo nucleophilic substitution reactions, which are crucial in its synthetic pathway.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Catalytic hydrogenation using palladium on carbon.
Solvents: Common solvents include methanol, ethanol, and dichloromethane.
Major Products: The primary product of interest is this compound itself, with high enantiomeric purity. By-products are minimized through careful control of reaction conditions.
Scientific Research Applications
(R,R)-Cilastatin has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of chiral resolution and asymmetric synthesis.
Biology: Investigated for its role in enzyme inhibition and its effects on renal function.
Medicine: Primarily used in combination with antibiotics to enhance their efficacy by preventing renal degradation.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
(R,R)-Cilastatin exerts its effects by inhibiting the enzyme dehydropeptidase-I. This enzyme is responsible for the degradation of certain beta-lactam antibiotics in the kidneys. By inhibiting this enzyme, this compound prevents the breakdown of these antibiotics, thereby prolonging their activity and increasing their therapeutic efficacy. The molecular target is the active site of dehydropeptidase-I, where this compound binds and inhibits its function.
Comparison with Similar Compounds
S,S-Cilastatin: The enantiomer of (R,R)-Cilastatin, which has different pharmacological properties.
Imipenem: Often used in combination with this compound to prevent its degradation.
Meropenem: Another beta-lactam antibiotic that can be used with cilastatin analogs.
Uniqueness: this compound is unique in its high specificity for dehydropeptidase-I and its ability to enhance the efficacy of beta-lactam antibiotics. Its chiral purity and specific mechanism of action distinguish it from other enzyme inhibitors and make it a valuable component in antibiotic therapy.
Properties
CAS No. |
107872-23-1 |
|---|---|
Molecular Formula |
C₁₆H₂₆N₂O₅S |
Molecular Weight |
358.45 |
Synonyms |
(Z)-7-(((R)-2-Amino-2-carboxyethyl)thio)-2-((R)-2,2-dimethylcyclopropanecarboxamido)hept-2-enoic Acid_x000B_ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







